

Ethyl 4-(aminomethyl)benzoate solubility in organic solvents

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Compound of Interest

Compound Name: **Ethyl 4-(aminomethyl)benzoate**

Cat. No.: **B1297436**

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An In-Depth Technical Guide to the Solubility of **Ethyl 4-(aminomethyl)benzoate** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **Ethyl 4-(aminomethyl)benzoate** (E4AB), a key intermediate in pharmaceutical synthesis.

Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, chemists, and drug development professionals a framework for understanding, predicting, and experimentally determining the solubility of E4AB in a range of common organic solvents. The guide details the physicochemical properties of the molecule, explores the intermolecular forces governing its dissolution, presents a predictive solubility map, and provides a rigorous, step-by-step protocol for accurate experimental solubility measurement using the gold-standard isothermal shake-flask method.

Introduction: The Strategic Importance of Solubility Data

Ethyl 4-(aminomethyl)benzoate is a bifunctional molecule featuring a primary amine and an ethyl ester attached to a benzene ring. This unique structure makes it a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).^[1] The efficiency of its use in synthesis, the design of crystallization processes for purification, and its potential role in

formulation development are all critically dependent on a thorough understanding of its solubility in organic solvents.

Predicting and quantifying solubility allows scientists to:

- Select Optimal Reaction Solvents: Ensuring reactants are in the solution phase for efficient and complete conversion.
- Design Robust Crystallization Processes: Controlling supersaturation to achieve desired crystal form (polymorph), purity, and yield.
- Develop Formulations: Choosing appropriate solvent systems for liquid formulations or for processes like spray drying.

This guide moves beyond a simple data summary to explain the causal relationships between molecular structure and solubility, empowering researchers to make informed decisions in their work.

Physicochemical Characterization of Ethyl 4-(aminomethyl)benzoate

The solubility behavior of a compound is a direct consequence of its molecular structure and physical properties. The key features of E4AB are the polar primary amine (-NH₂), the semi-polar ethyl ester (-COOEt), and the non-polar aromatic ring.

Table 1: Key Physicochemical Properties of **Ethyl 4-(aminomethyl)benzoate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[2] [3]
Molecular Weight	179.22 g/mol	[2] [3]
CAS Number	366-84-7	[2]
Hydrogen Bond Donors	1 (from -NH ₂)	[3]
Hydrogen Bond Acceptors	3 (from -NH ₂ and -COOEt)	[3]
Topological Polar Surface Area (TPSA)	52.32 Å ²	[3]
Predicted logP	1.322	[3]

The presence of both hydrogen bond donor (the amine group) and acceptor sites (the amine and ester carbonyl) suggests that E4AB will engage in strong, specific interactions with protic and polar aprotic solvents. The TPSA, a measure of the polar surface area, further indicates that polar interactions will be a significant driver of its solubility.

Caption: Molecular structure of **Ethyl 4-(aminomethyl)benzoate** highlighting key functional groups.

Theoretical Principles & Predictive Solubility Analysis

The fundamental principle of "like dissolves like" governs solubility. This means a solute will dissolve best in a solvent that shares similar intermolecular forces.[\[4\]](#) For E4AB, the key interactions are hydrogen bonding and dipole-dipole forces.

- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can interact strongly with both the primary amine and the ester group of E4AB. The dissolution of the structurally similar compound ethyl p-aminobenzoate is highest in methanol and ethanol, suggesting a similar trend for E4AB.[\[5\]](#) Therefore, high solubility is predicted in these solvents.

- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.^[4] They will readily solvate the ester group but will have a less complete interaction with the amine group compared to protic solvents. Moderate to good solubility is expected.
- Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are unable to disrupt the strong intermolecular hydrogen bonds and dipole interactions present in the solid E4AB crystal lattice. Consequently, very low to negligible solubility is predicted.

Table 2: Predicted Solubility of **Ethyl 4-(aminomethyl)benzoate** in Common Organic Solvents at Ambient Temperature

Solvent Class	Solvent	Predicted Solubility	Primary Rationale
Polar Protic	Methanol	High	Strong H-bonding with both amine and ester groups.
Ethanol	High	Strong H-bonding; similar to methanol. [5]	
Isopropanol	Good	H-bonding ability is slightly reduced by steric hindrance.	
Polar Aprotic	DMSO	High	Highly polar; strong H-bond acceptor.
Acetonitrile	Moderate	Polar, but a weaker H-bond acceptor than DMSO or ketones.	
Acetone	Moderate	Good H-bond acceptor for the amine group.	
Ethyl Acetate	Moderate	Can accept H-bonds; structurally similar to the solute's ester.	
Non-Polar	Toluene	Low	Aromatic ring allows for some π - π stacking, but lacks polar interactions.
Dichloromethane	Low	Weakly polar; insufficient to overcome solute-solute interactions.	
Diethyl Ether	Very Low	Low polarity and limited ability to interact with polar groups.	

Hexane	Insoluble	Non-polar; cannot solvate the polar functional groups.
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Disclaimer: This table is based on expert analysis of chemical principles and data from analogous structures. Experimental verification is required for quantitative applications.

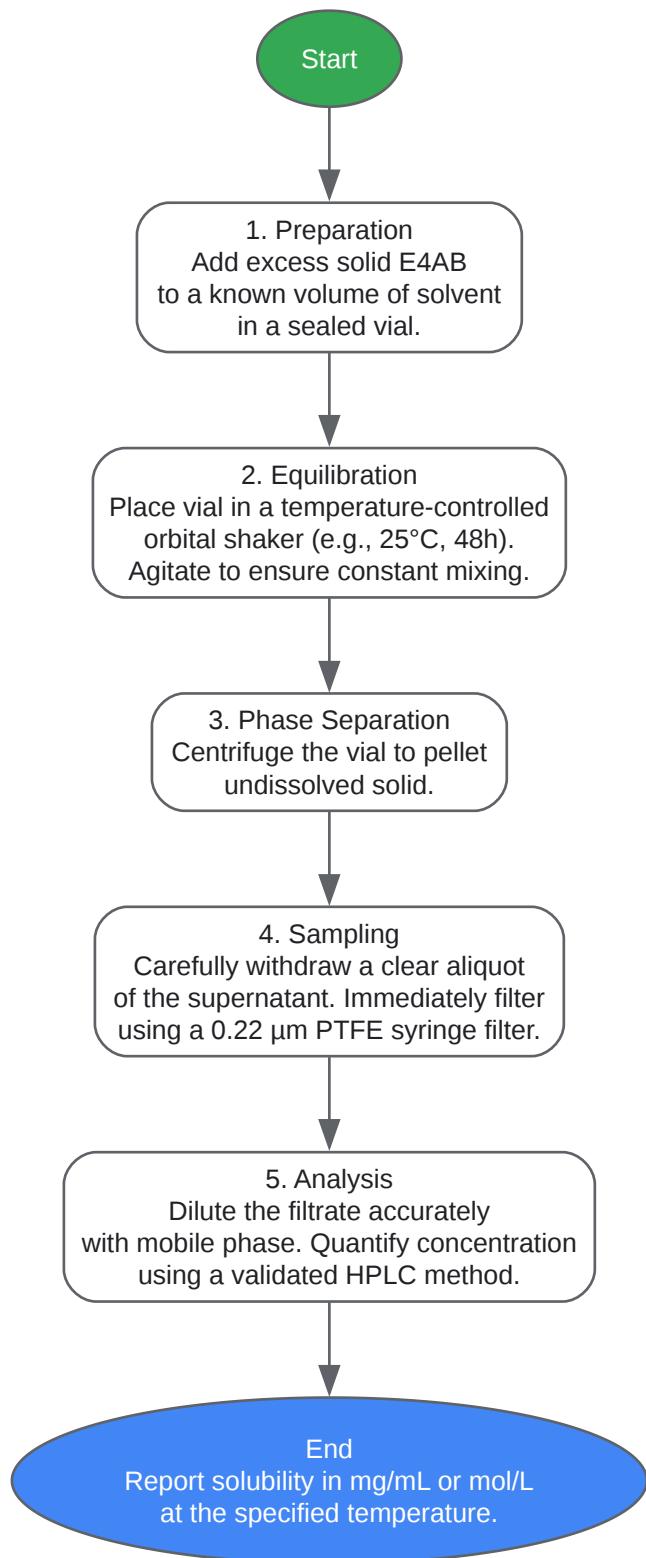
Gold-Standard Protocol: Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is the most reliable technique for determining equilibrium solubility.^{[6][7]} The following protocol is a self-validating system designed for high accuracy.

Materials and Equipment

- **Ethyl 4-(aminomethyl)benzoate** (solid, known purity)
- Selected organic solvents (HPLC grade)
- Analytical balance
- Glass vials with PTFE-lined screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).

Experimental Workflow Diagram

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Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

- Preparation: Add an excess amount of solid **Ethyl 4-(aminomethyl)benzoate** to a glass vial. The excess should be sufficient to remain visible after equilibrium is reached.^[6] Record the exact amount added. Add a precisely known volume of the chosen solvent. Seal the vial tightly. Prepare at least three replicates for each solvent.
- Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 150 rpm) for a predetermined period (typically 24-72 hours).
 - Trustworthiness Check: To ensure equilibrium is reached, a preliminary experiment should be conducted where samples are taken at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases over time. ^[8]
- Phase Separation: After the equilibration period, allow the vials to rest in the temperature-controlled environment for a short time to allow coarse particles to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).^[4]
- Sampling and Filtration: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., PTFE) into a clean vial.^[4] This step is critical to prevent solid particles from entering the analytical sample.
 - Expertise Insight: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected filtrate is representative of the bulk solution.
- Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of E4AB.
- Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mass/volume (mg/mL or g/L) or molarity (mol/L), clearly stating the solvent and the temperature at which the measurement was made.^[4]

Conclusion

The solubility of **Ethyl 4-(aminomethyl)benzoate** is governed by its amphiphilic nature, possessing both polar, hydrogen-bonding functional groups and a non-polar aromatic core. Its solubility is predicted to be highest in polar protic solvents like methanol and ethanol and lowest in non-polar aliphatic solvents such as hexane. While theoretical principles and analogous data provide a strong predictive framework, accurate quantitative data for critical applications must be obtained through rigorous experimental determination. The isothermal shake-flask method, when executed with proper controls for establishing equilibrium and ensuring accurate analysis, remains the definitive standard for generating reliable solubility data essential for robust process development and successful pharmaceutical formulation.

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